Benzonitrile, 3-(diphenylphosphino)-
Overview
Description
Benzonitrile, 3-(diphenylphosphino)- is an organic compound that features a benzonitrile group substituted with a diphenylphosphino group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-(diphenylphosphino)- typically involves the reaction of 3-bromobenzonitrile with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for benzonitrile, 3-(diphenylphosphino)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Benzonitrile, 3-(diphenylphosphino)- can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be converted to other functional groups such as amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, or water under acidic or basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Amides, carboxylic acids, and other derivatives.
Scientific Research Applications
Benzonitrile, 3-(diphenylphosphino)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and material science.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of benzonitrile, 3-(diphenylphosphino)- largely depends on its role as a ligand in coordination chemistry. The diphenylphosphino group can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The nitrile group can also participate in coordination, providing additional stability and reactivity to the metal complexes.
Comparison with Similar Compounds
Benzonitrile: Lacks the diphenylphosphino group, making it less versatile in coordination chemistry.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the nitrile group, limiting its reactivity in certain transformations.
Diphenylphosphinoethane: Contains a similar diphenylphosphino group but with an ethane linker instead of a benzonitrile group, affecting its coordination properties.
Uniqueness: Benzonitrile, 3-(diphenylphosphino)- is unique due to the presence of both a nitrile and a diphenylphosphino group, allowing it to participate in a wide range of chemical reactions and form stable complexes with transition metals. This dual functionality makes it a valuable compound in both synthetic and coordination chemistry.
Properties
IUPAC Name |
3-diphenylphosphanylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NP/c20-15-16-8-7-13-19(14-16)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOMEUOOACYART-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473659 | |
Record name | Benzonitrile, 3-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14378-89-3 | |
Record name | Benzonitrile, 3-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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